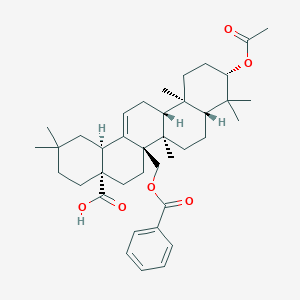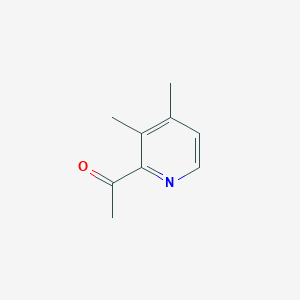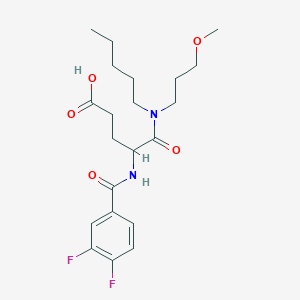
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid is a synthetic compound that has been developed for scientific research purposes. It is commonly referred to as DAPT and is used as a γ-secretase inhibitor. DAPT is known to inhibit the activity of the γ-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of amyloid-β (Aβ) peptides. The compound has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Mécanisme D'action
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of (+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid and the production of Aβ peptides. By inhibiting this enzyme, DAPT reduces the production of Aβ peptides and prevents their accumulation in the brain. DAPT has also been shown to affect other signaling pathways in cells, including the Notch signaling pathway.
Effets Biochimiques Et Physiologiques
DAPT has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the production of Aβ peptides, DAPT has been shown to affect the expression of several genes involved in neuronal development and function. DAPT has also been shown to affect the proliferation and differentiation of neural stem cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPT in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for studying the role of the γ-secretase enzyme in various cellular processes. However, one limitation of using DAPT is that it can be toxic to cells at high concentrations. Careful titration of the compound is necessary to ensure that the desired effects are observed without causing cell death.
Orientations Futures
There are several future directions for research involving DAPT. One area of interest is the use of DAPT in combination with other compounds for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the use of DAPT in cancer research, particularly in combination with other chemotherapy agents. Finally, there is ongoing research into the development of new compounds that are more potent and selective inhibitors of the γ-secretase enzyme than DAPT.
Méthodes De Synthèse
The synthesis of DAPT involves several steps, including the reaction of 3,4-difluorobenzoyl chloride with (3-methoxypropyl)pentylamine to form an intermediate product. This intermediate is then reacted with N-Boc-L-aspartic acid β-benzyl ester to form the final product, DAPT. The synthesis of DAPT is a complex process that requires expertise in organic chemistry and specialized equipment.
Applications De Recherche Scientifique
DAPT has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurological disorders. The compound has been shown to inhibit the production of Aβ peptides, which are known to accumulate in the brains of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
111106-23-1 |
|---|---|
Nom du produit |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5-oxopentanoic acid |
Formule moléculaire |
C21H30F2N2O5 |
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
4-[(3,4-difluorobenzoyl)amino]-5-[3-methoxypropyl(pentyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C21H30F2N2O5/c1-3-4-5-11-25(12-6-13-30-2)21(29)18(9-10-19(26)27)24-20(28)15-7-8-16(22)17(23)14-15/h7-8,14,18H,3-6,9-13H2,1-2H3,(H,24,28)(H,26,27) |
Clé InChI |
VSGDJDOYVKBTLL-UHFFFAOYSA-N |
SMILES |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
SMILES canonique |
CCCCCN(CCCOC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)F)F |
Synonymes |
(+-)-4-((3,4-Difluorobenzoyl)amino)-5-((3-methoxypropyl)pentylamino)-5 -oxopentanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



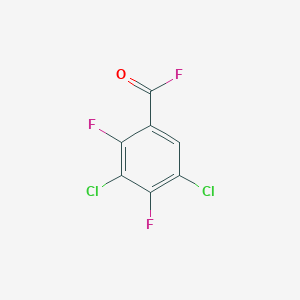
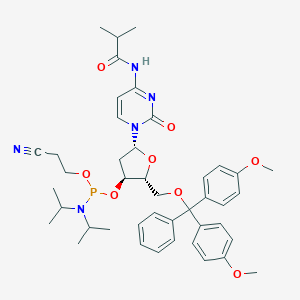
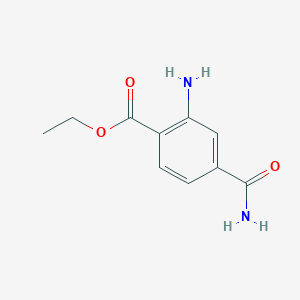
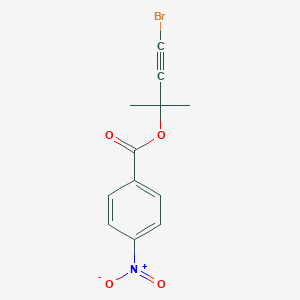
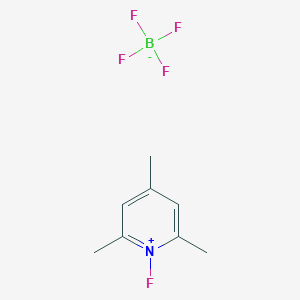
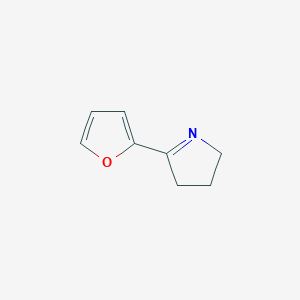
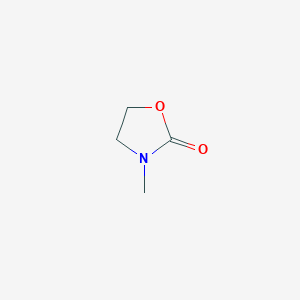
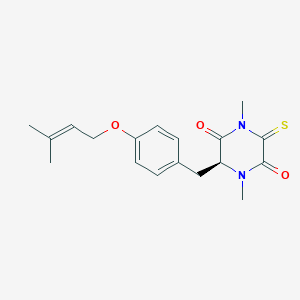
![(4E)-1-(4-bromophenyl)-4-[[2-[[(E)-[1-(4-bromophenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B34843.png)
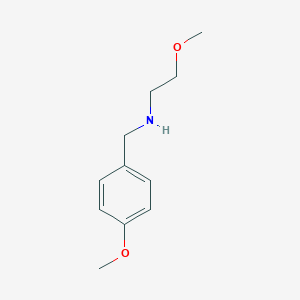
![Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl-(9CI)](/img/structure/B34846.png)
![Bicyclo[2.2.1]heptane-2-carbonitrile, 1,3-dimethyl-](/img/structure/B34847.png)
